molecular formula C10H9ClO B6609739 7-(chloromethyl)-3-methyl-1-benzofuran CAS No. 2866317-13-5

7-(chloromethyl)-3-methyl-1-benzofuran

Cat. No. B6609739
CAS RN: 2866317-13-5
M. Wt: 180.63 g/mol
InChI Key: LMDYHKPZPPTCSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Chloromethyl)-3-methyl-1-benzofuran is a synthetic compound that has been used in various scientific and industrial applications. It has been used in the synthesis of pharmaceuticals, in the production of dyes, and in the development of new materials. 7-(Chloromethyl)-3-methyl-1-benzofuran is a highly versatile compound, and its unique properties make it an attractive option for a variety of applications.

Scientific Research Applications

7-(Chloromethyl)-3-methyl-1-benzofuran has been used in a variety of scientific research applications. It has been used to synthesize a variety of pharmaceuticals, including antifungals, anti-inflammatories, and antibiotics. Additionally, 7-(Chloromethyl)-3-methyl-1-benzofuran has been used to synthesize dyes and materials for use in the electronics industry. Furthermore, the compound has been used to synthesize compounds for use in the study of enzyme inhibition and protein-protein interactions.

Mechanism of Action

7-(Chloromethyl)-3-methyl-1-benzofuran is believed to act as a substrate for certain enzymes. Specifically, it is thought to act as an inhibitor of certain cytochrome P450 enzymes. These enzymes are involved in the metabolism of a variety of pharmaceuticals, as well as the metabolism of some toxins. By inhibiting the activity of these enzymes, 7-(Chloromethyl)-3-methyl-1-benzofuran can alter the metabolism of certain compounds, and potentially alter the pharmacokinetics of certain drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-(Chloromethyl)-3-methyl-1-benzofuran are not well understood. However, it is believed that the compound may have some anti-inflammatory, antipyretic, and analgesic effects. Additionally, it is believed that the compound may have some anti-cancer effects. However, more research is needed to fully understand the biochemical and physiological effects of the compound.

Advantages and Limitations for Lab Experiments

7-(Chloromethyl)-3-methyl-1-benzofuran is a relatively inexpensive compound, and it is relatively easy to synthesize in the laboratory. Additionally, the compound is relatively stable, and it can be stored at room temperature without significant degradation. However, the compound is toxic and should be handled with caution. Additionally, the compound is not water soluble, so it must be handled in an organic solvent.

Future Directions

There are a variety of potential future directions for research involving 7-(Chloromethyl)-3-methyl-1-benzofuran. One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be conducted to investigate the potential applications of the compound in the synthesis of pharmaceuticals and other compounds. Furthermore, further research could be conducted to investigate the potential uses of the compound in the development of new materials. Finally, further research could be conducted to investigate the potential uses of the compound in the study of enzyme inhibition and protein-protein interactions.

Synthesis Methods

7-(Chloromethyl)-3-methyl-1-benzofuran can be synthesized in a variety of ways. One of the most common methods is the reaction of 3-methyl-1-benzofuran with chloromethylmagnesium chloride in the presence of a base, such as potassium carbonate. This reaction produces 7-(chloromethyl)-3-methyl-1-benzofuran in high yields. Alternatively, the compound can be synthesized by the reaction of 3-methyl-1-benzofuran with thionyl chloride in the presence of a base.

properties

IUPAC Name

7-(chloromethyl)-3-methyl-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c1-7-6-12-10-8(5-11)3-2-4-9(7)10/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDYHKPZPPTCSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C(C=CC=C12)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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